
Tranilast
概要
説明
Tranilast, chemically known as 2-[(3,4-dimethoxycinnamoyl)amino]benzoic acid, is an antiallergic drug developed by Kissei Pharmaceuticals. It was first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma. Later, its indications were expanded to include keloid and hypertrophic scars . This compound is known for its ability to inhibit the release of histamine from mast cells and has been found to inhibit the proliferation of fibroblasts .
準備方法
Synthetic Routes and Reaction Conditions: Tranilast can be synthesized through a multi-step process involving the condensation of 3,4-dimethoxycinnamic acid with anthranilic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is purified through recrystallization and chromatography techniques .
化学反応の分析
Types of Reactions: Tranilast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated derivatives.
科学的研究の応用
Tranilast has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cell proliferation and apoptosis, particularly in fibroblasts.
Medicine: Investigated for its potential in treating inflammatory diseases, including asthma, atopic dermatitis, and keloids. .
Industry: Utilized in the formulation of topical creams and ophthalmic solutions for allergic conjunctivitis.
作用機序
Tranilast exerts its effects primarily by inhibiting the release of histamine from mast cells. It also inhibits the production of various cytokines, including transforming growth factor-beta (TGF-β), interleukin-8 (IL-8), and thromboxane B2. Additionally, this compound blocks the ion channel transient receptor potential vanilloid 2 (TRPV2), which plays a role in inflammatory responses .
類似化合物との比較
Cromolyn Sodium: Another mast cell stabilizer used to treat allergic conditions.
Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.
Nedocromil: A mast cell stabilizer used in the treatment of asthma and allergic conjunctivitis.
Uniqueness of Tranilast: this compound is unique due to its dual action of inhibiting both histamine release and fibroblast proliferation. This makes it particularly effective in treating conditions like keloids and hypertrophic scars, where fibroblast activity plays a significant role .
This compound continues to be a subject of extensive research due to its diverse therapeutic potential and unique mechanism of action.
生物活性
Tranilast, a drug initially developed for its anti-allergic properties, has garnered attention for its diverse biological activities, particularly in oncology and fibrotic diseases. This article delves into the mechanisms of action, therapeutic potential, and relevant case studies highlighting the biological activity of this compound.
This compound exhibits its biological effects through several key mechanisms:
- Inhibition of Cell Proliferation : this compound has been shown to inhibit cell growth in various cancer cell lines, including breast, prostate, and pancreatic cancers. This effect is primarily mediated through the interference with transforming growth factor beta (TGF-β) signaling pathways and the down-regulation of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
- Induction of Apoptosis : Studies have demonstrated that this compound induces apoptosis in cancer cells by promoting cell cycle arrest, particularly at the G0/G1 phase. This has been observed across multiple cancer types, including glioma and breast cancer .
- Anti-fibrotic Properties : this compound's ability to reduce TGF-β activity is significant in fibrotic conditions. In experimental models of diabetic cardiac disease, this compound reduced cardiac fibrosis by inhibiting TGF-β1-induced collagen synthesis .
Antiproliferative Effects
A comprehensive study conducted by Izumi et al. revealed that this compound led to a dose-dependent reduction in cell proliferation across prostate cancer cell lines. The treatment resulted in significant apoptosis rates, particularly in LNCaP and PLS-10 cells . Another study highlighted that this compound inhibited migration and invasiveness in glioma cell lines LN-18 and T98G, further supporting its role as an anti-cancer agent .
Clinical Case Studies
- Adjunctive Therapy in Hospitalized Patients : A clinical trial investigated the effects of this compound on hospitalized patients with severe conditions. Results indicated significant improvements in inflammatory markers (e.g., NLR, IL-1) and clinical symptoms with a daily dose of 300 mg during hospitalization .
- Heart Failure Management : In patients with muscular dystrophy-related heart failure, this compound demonstrated protective effects against cardiac degeneration. The treatment stabilized cardiac biomarkers without serious adverse events, indicating its potential as a therapeutic option in heart failure management .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Q & A
Basic Research Questions
Q. What are the established molecular mechanisms underlying Tranilast's antiproliferative effects in fibrotic and tumor models?
this compound inhibits TGF-β signaling, reducing collagen synthesis and myofibroblast differentiation. In vascular smooth muscle cells (SMCs), it upregulates p21 and p53, leading to CDK2/CDK4 inhibition and cell cycle arrest. This suppresses proliferation in fibrosis and tumors, as shown in TGF-β1-treated mesenchymal stem cells and prostate cancer models .
Q. How does this compound modulate vascular smooth muscle cell (VSMC) proliferation in restenosis prevention?
this compound blocks VSMC proliferation by inducing p21, which inhibits retinoblastoma protein phosphorylation and CDK2/CDK4 activity. This mechanism was validated in rat balloon-injury models, where this compound reduced neointima formation by 70% via sustained p21 expression in treated tissues .
Q. What experimental models are commonly used to study this compound's antifibrotic effects?
Key models include:
- Renal fibrosis : Subtotal nephrectomy in rats, showing reduced albuminuria and TGF-β signaling .
- Pulmonary fibrosis : TGF-β2-stimulated A549 lung cells, where this compound suppressed SMAD2 phosphorylation and mesenchymal markers .
- Keloid formation : Fibroblast cultures with inhibited collagen synthesis .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound's effects on nitric oxide (NO) signaling in vascular studies?
Discrepancies arise from tissue-specific responses. In rat mesenteric arteries, this compound enhanced acetylcholine-induced vasodilation independent of NO, as shown by L-NAME insensitivity . Contrastingly, in aortic cells, it reduced superoxide and increased NO bioavailability. Methodologically, combining NO-sensitive dyes (e.g., DAF-FM) with ROS assays (e.g., dihydroethidium) in tissue-specific models is recommended .
Q. What methodological approaches are recommended to study this compound's dual role in promoting Aβ fibrillation while being considered for Alzheimer's therapy?
Use solution NMR to map this compound-Aβ40 monomer interactions (Kd ~300 μM) and Thioflavin T assays to quantify fibrillation acceleration. Molecular docking can identify hydrophobic binding sites driving conformational shifts. These methods revealed this compound's paradoxical role in enhancing Aβ aggregation, necessitating longitudinal cognitive studies in elderly cohorts .
Q. Why did the PRESTO trial fail to demonstrate this compound's efficacy in reducing restenosis despite preclinical promise?
The trial (n=11,484) used suboptimal dosing (300–450 mg BID) and short duration (1–3 months), insufficient to sustain therapeutic plasma levels. Preclinical models used higher doses (e.g., 300 mg/kg in mice). Additionally, patient heterogeneity and concurrent statin use may have masked effects. Future trials should optimize dosing regimens and include biomarker stratification (e.g., TGF-β levels) .
Q. How does this compound exhibit cell-type-specific cytotoxicity, particularly in lymphoid malignancies?
In A20 lymphoma cells, this compound induces Erk-2/JNK activation and reversible cell death, distinct from non-lymphoid cells. This specificity may stem from differential stress response pathways. Researchers should perform phosphoproteomic screens and use JNK inhibitors (e.g., SP600125) to dissect signaling cascades, as this compound's cytotoxicity is AhR-independent in lymphoid models .
Q. What strategies can mitigate this compound's photodegradation and solubility limitations in preclinical formulations?
Cocrystallization with urea or nicotinamide improves solubility (1.6–2.0-fold) and photostability (79.5%→92.9% residual this compound after 96h light exposure). Characterize cocrystals via PXRD and DSC to validate stability. Sodium salt formulations also enhance bioavailability .
Q. Methodological Considerations
- Dosage Optimization : Align in vivo doses with pharmacokinetic data (e.g., 300 mg/kg in mice maintains plasma levels for 8h ).
- Biomarker Integration : Monitor TGF-β, urinary type IV collagen, and PSA in clinical cohorts to assess target engagement .
- Contradiction Analysis : Use meta-analytical frameworks to compare tissue-specific transcriptomic datasets (e.g., NO modulation in vascular vs. renal systems ).
特性
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53902-12-8 | |
Record name | Tranilast [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tranilast | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。